

Technical Support Center: Improving the Dimensional Stability of Nylon 6/66 Parts

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Compound of Interest		
Compound Name:	Nylon 6/66	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing dimensional stability issues with Nylon 6 (PA6) and **Nylon 6/66** (PA66) parts.

Troubleshooting Guides

This section addresses common problems encountered during experiments related to the dimensional stability of **Nylon 6/66** parts.

Problem: My Nylon parts are warping after molding.

Possible Causes and Solutions:

Troubleshooting & Optimization

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Cause	Solution
Uneven Cooling	Ensure uniform cooling across the mold. A warmer mold (e.g., 80°C / 175°F) can reduce stress, but consistency across both halves is crucial to prevent warpage.[1]
Improper Packing Pressure	After the initial injection, apply a sustained "holding" or "packing" pressure to compensate for shrinkage as the part cools. Ensure the holding time is sufficient for the gate to freeze solid.[1]
Incorrect Gate Location or Size	Position the gate at the thickest section of the part to avoid premature freezing. An undersized gate can also cause issues, so ensure it is appropriately sized for the part geometry.[1][2]
Molded-In Stress	Reduce injection pressure and speed. Increase the mold temperature. Design parts with generous radii on all sharp corners to minimize stress concentration.[1]
Differential Shrinkage	This is inherent in semi-crystalline materials like nylon.[1] Proper mold design, uniform wall thickness, and optimized processing parameters are key to mitigating this.

Problem: The dimensions of my Nylon parts change over time.

Possible Causes and Solutions:

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Cause	Solution
Moisture Absorption	Nylon is hygroscopic and will absorb moisture from the environment, leading to dimensional changes.[3] Condition parts to equilibrium moisture content for the intended use environment. This can be done by storing them in a controlled humidity chamber or through accelerated conditioning methods.[4][5]
Post-Molding Shrinkage	Shrinkage can continue for a period after molding.[6][7][8][9] Allow parts to stabilize for at least 48 hours before taking final measurements for critical applications.
Stress Relaxation	Internal stresses from the molding process can relax over time, causing dimensional changes. Annealing the parts can help relieve these stresses.[10]

Problem: My glass-filled Nylon parts are brittle and cracking.

Possible Causes and Solutions:



Cause	Solution
Excessive Moisture Content in Resin	Improperly dried nylon can lead to brittleness. Ensure the nylon resin is dried to a moisture content below 0.2% before processing.[1][4]
Thermal Degradation	Excessively high melt temperatures or long residence times in the molding machine can degrade the nylon, leading to brittleness. Optimize processing temperatures and minimize residence time.[1]
Molded-In Stress	High injection pressures and speeds can induce stress. Reduce these parameters and consider increasing the mold temperature.[1]
Poor Fiber Distribution	Ensure proper mixing and dispersion of glass fibers in the polymer matrix during processing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimensional instability in Nylon 6 and 6/66?

A1: The primary cause is moisture absorption. Both Nylon 6 and 6/66 are hygroscopic, meaning they absorb moisture from the surrounding environment. This absorbed water acts as a plasticizer, causing the material to swell and change dimensions.[3][11] The extent of this change is dependent on the type of nylon, the ambient humidity, and the temperature.[3]

Q2: How does Nylon 6 compare to Nylon 66 in terms of dimensional stability?

A2: Nylon 66 generally exhibits better dimensional stability than Nylon 6, primarily due to its lower moisture absorption.[12] However, in some applications where moisture absorption is the main concern, Nylon 6 can be more dimensionally stable between the dry-as-molded state and equilibrium at 50% relative humidity, despite absorbing more total moisture.[13]

Q3: How can I improve the dimensional stability of my Nylon parts?

A3: Several methods can be employed:



- Material Selection: Choose a grade of nylon with lower moisture absorption or consider a different polymer if dimensional stability is critical.
- Reinforcement: Adding glass fibers significantly improves dimensional stability by reducing shrinkage and the coefficient of thermal expansion.[14][15][16][17][18]
- Processing Conditions: Optimize molding parameters such as mold temperature, injection pressure, and holding time to minimize molded-in stress and control shrinkage.[1][19][20]
- Post-Molding Treatments: Annealing can relieve internal stresses, while moisture conditioning can bring the part to equilibrium with its intended service environment.[5][10][21]

Q4: What is annealing and how does it help?

A4: Annealing is a heat treatment process where a part is heated to a temperature below its melting point, held for a specific duration, and then slowly cooled.[10] This process relieves internal stresses that are introduced during molding, thereby improving the dimensional stability of the part and reducing the likelihood of warping or cracking over time.[10] For Nylon 66, annealing is typically performed at temperatures around 160-180°C.[10]

Q5: What is moisture conditioning?

A5: Moisture conditioning is the process of intentionally exposing nylon parts to a controlled moisture environment to accelerate their equilibration to the expected in-service moisture content.[4] This minimizes dimensional changes that would otherwise occur as the part naturally absorbs moisture from the air.[5] Methods include packaging parts with a specific amount of water, storing them in a high-humidity climate, or immersing them in a boiling aqueous potassium acetate solution.[4][22]

Quantitative Data

Table 1: Moisture Absorption and Dimensional Change of Unfilled Nylons



Material	Equilibrium Water Absorption at 23°C, 50% RH (%)	Dimensional Change at Saturation (%)
Nylon 6	2.7 - 3.2[11]	~2.0[12]
Nylon 66	~2.5[3]	~3.5[12]

Note: Dimensional change can vary based on the specific grade and environmental conditions.

Table 2: Typical Mold Shrinkage Values

Material	Shrinkage (%)
Nylon 6	1.0 - 1.5[23]
Nylon 66	1.5 - 2.0[23]
Nylon 66 + 30% Glass Fiber	~0.3[23]

Note: Shrinkage is highly dependent on processing conditions, part geometry, and wall thickness.[6][7][8][9]

Experimental Protocols

- 1. Moisture Absorption Testing (Based on ASTM D570)
- Objective: To determine the amount of water absorbed by a **Nylon 6/66** specimen.
- Procedure:
 - Specimen Preparation: Prepare at least three test specimens of a specified size (e.g., 50.8 mm diameter disks with 3.2 mm thickness).[24]
 - Initial Weighing: Dry the specimens in an oven at a specified temperature and time, then cool in a desiccator. Weigh each specimen to the nearest 0.1 mg.



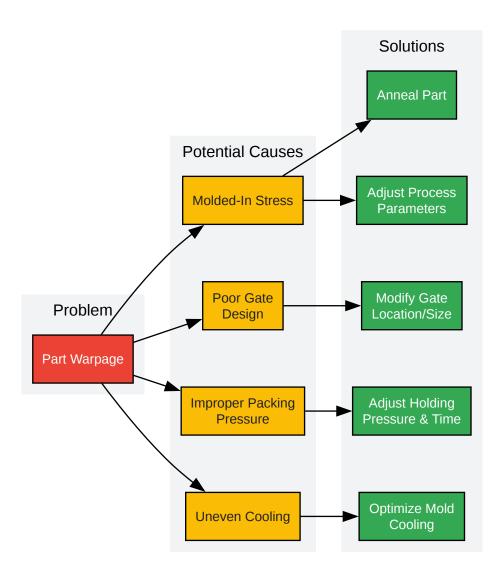
- Immersion: Immerse the specimens in distilled water maintained at a controlled temperature (e.g., 23°C) for a specified duration (typically 24 hours).[25][26][27]
- Final Weighing: Remove the specimens from the water, pat them dry with a lint-free cloth, and reweigh them immediately.
- Calculation: Calculate the percentage of water absorption as the increase in weight divided by the initial weight, multiplied by 100.[27]
- 2. Mold Shrinkage Measurement (Based on ASTM D955)
- Objective: To measure the shrinkage of a molded Nylon 6/66 part from the mold cavity dimensions.
- Procedure:
 - Mold and Specimen Design: Use a standard mold cavity with known dimensions (e.g., a
 127 mm bar or a 60x60 mm plaque).
 - Molding: Injection mold the specimens under controlled and recorded processing conditions.
 - Conditioning: Condition the molded specimens at 23°C and 50% relative humidity for at least 48 hours.[7]
 - Measurement: Measure the specified dimensions of the conditioned specimens using a calibrated measuring device.
 - Calculation: Calculate the shrinkage as the difference between the mold cavity dimension and the corresponding specimen dimension, divided by the mold cavity dimension, and express it as a percentage.
- 3. Annealing of **Nylon 6/66** Parts
- Objective: To relieve internal stresses and improve dimensional stability.
- Procedure:



- Placement: Place the molded parts in a circulating air oven, ensuring adequate space for air to circulate around each part.
- Heating: Heat the oven to the desired annealing temperature (e.g., 160-180°C for Nylon 66) at a controlled rate (e.g., 20°F per hour).[10][28]
- Soaking: Hold the parts at the annealing temperature for a duration dependent on the part's cross-sectional thickness (e.g., 30 minutes plus 15 minutes for every 1/8 inch of thickness).[28]
- Cooling: Slowly cool the parts inside the oven to a temperature below the glass transition temperature (e.g., down to 150°F over 15 hours) before turning off the oven.[28]
- Final Cooling: Allow the parts to cool to room temperature before removal.

Visualizations

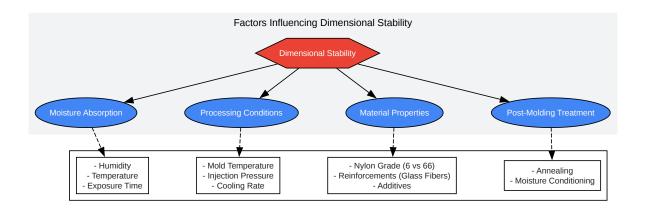




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Caption: Troubleshooting workflow for part warpage in Nylon 6/66.





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Caption: Key factors that affect the dimensional stability of **Nylon 6/66** parts.

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